Codeine-6-glucuronide
Overview
Description
Codeine-6-glucuronide is a major active metabolite of codeine, an opiate commonly used for its analgesic and antitussive properties. This compound is formed when codeine undergoes glucuronidation, a process facilitated by the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7). This compound is responsible for a significant portion of the analgesic effects of codeine, contributing to its pain-relieving properties .
Biochemical Analysis
Biochemical Properties
Codeine-6-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of codeine. The enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7) catalyzes the conjugation of codeine with glucuronic acid to form this compound . This interaction is essential for the detoxification and excretion of codeine from the body. This compound interacts with various biomolecules, including opioid receptors, where it exerts its analgesic effects. The nature of these interactions involves binding to the receptors, leading to pain relief without significant immunosuppressive effects .
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways by binding to opioid receptors, which are G-protein-coupled receptors. This binding leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently altering gene expression and cellular metabolism . This compound’s impact on cell function includes modulation of pain perception and reduction of inflammatory responses, making it a valuable compound in pain management .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with opioid receptors. Upon binding to these receptors, this compound inhibits adenylate cyclase activity, leading to decreased cAMP levels. This inhibition results in reduced neurotransmitter release and altered gene expression, contributing to its analgesic effects . Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in pain and inflammation pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, including sustained analgesic effects and reduced immunosuppressive responses compared to codeine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides effective pain relief without significant adverse effects . At higher doses, toxic effects such as respiratory depression and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of dosage optimization in clinical settings to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary pathway involves the conjugation of codeine with glucuronic acid by UGT2B7 to form this compound . This pathway is crucial for the detoxification and excretion of codeine. Additionally, this compound may undergo further metabolism to form other metabolites, including morphine-6-glucuronide, which also contributes to its analgesic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. These include organic anion transporters and multidrug resistance-associated proteins, which help in the cellular uptake and efflux of this compound . The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are essential for its metabolism and excretion .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytosol and may also be found in other cellular compartments, such as the endoplasmic reticulum, where UGT2B7 is located . This localization is directed by targeting signals and post-translational modifications that ensure the proper functioning of this compound in its metabolic and analgesic roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Codeine-6-glucuronide is synthesized through the glucuronidation of codeine. This process involves the conjugation of codeine with glucuronic acid, catalyzed by the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7). The reaction typically occurs in the liver, where codeine is metabolized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and accuracy of the compound. The process includes solid-phase extraction and the use of deuterated internal standards for precise quantification .
Chemical Reactions Analysis
Types of Reactions
Codeine-6-glucuronide primarily undergoes metabolic reactions rather than chemical reactions. The main metabolic pathway involves glucuronidation, where codeine is conjugated with glucuronic acid to form this compound .
Common Reagents and Conditions
The glucuronidation process requires the presence of glucuronic acid and the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7). This reaction typically occurs under physiological conditions in the liver .
Major Products Formed
The primary product formed from the glucuronidation of codeine is this compound. This compound is then excreted in the urine as a major urinary metabolite .
Scientific Research Applications
Codeine-6-glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and forensic toxicology. In clinical diagnostics, it is used to identify opiate metabolites in urine after the consumption of cold syrups. This research is crucial for understanding drug metabolism and potential drug interactions . Additionally, this compound serves as a key standard in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the quantification of morphine, codeine, and their glucuronide metabolites in human urine .
Mechanism of Action
Codeine-6-glucuronide exerts its effects by acting as an agonist at the mu-opioid receptors. This interaction leads to the activation of the opioid receptor pathways, resulting in analgesic effects. The compound is responsible for approximately 60% of the analgesic effects of codeine . Unlike codeine, this compound exhibits decreased immunosuppressive effects, making it a potentially safer alternative for pain management .
Comparison with Similar Compounds
Similar Compounds
Morphine-6-glucuronide: Another major metabolite of morphine, known for its potent analgesic effects.
Morphine-3-glucuronide: A metabolite of morphine with less analgesic activity compared to morphine-6-glucuronide.
Norcodeine: A minor metabolite of codeine formed through N-demethylation.
Uniqueness
Codeine-6-glucuronide is unique in its ability to provide significant analgesic effects with reduced immunosuppressive properties compared to codeine. This makes it a valuable compound for pain management, especially in immune-compromised patients .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOYRJXPDBPM-HSCJLHHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942952 | |
Record name | Codeine-6-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
High | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20736-11-2 | |
Record name | Codeine-6-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20736-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Codeine-6-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Codeine-6-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CODEINE-6-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C | |
Record name | Codeine-6-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does codeine-6-glucuronide exert its analgesic effects?
A1: The precise mechanism of C6G's analgesic action in humans remains an active area of research. While it was initially considered inactive, studies now suggest it contributes significantly to the analgesic effects observed after codeine administration [, ]. This is further supported by the fact that C6G is found in plasma at significantly higher concentrations than codeine itself after both intravenous and oral administration [, ]. While some hypothesize that C6G acts directly on opioid receptors, this remains debated. Others propose that its analgesic action might be mediated through indirect mechanisms or potentially involve targets beyond traditional opioid receptors [, , ].
Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A3:
* Molecular Formula: C24H31NO12 * Molecular Weight: 525.5 g/mol* Spectroscopic Data: Specific spectroscopic data, such as UV-Vis absorbance, infrared (IR) spectra, and nuclear magnetic resonance (NMR) shifts, can be found in publications that focus on the isolation and characterization of C6G from biological samples, for example, those focusing on its isolation from dog urine [].
Q3: Does this compound exhibit any catalytic properties, or is it primarily considered a pharmacologically active metabolite?
A3: Based on the available research, C6G is primarily recognized for its pharmacological activity as a codeine metabolite and not for any inherent catalytic properties.
Q4: Have there been any computational chemistry studies or molecular modeling efforts focused on this compound? If so, what insights have they provided?
A6: While computational chemistry and modeling studies specifically focusing on C6G are limited, research on closely related morphine glucuronides and the design of thiosaccharide analogues of C6G provides valuable insights into potential structure-activity relationships []. These studies often employ molecular docking simulations to investigate interactions with opioid receptors and quantitative structure-activity relationship (QSAR) models to predict binding affinities and activities of different analogues.
Q5: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to this compound?
A5: As C6G is a metabolite of codeine, a controlled substance, its handling and disposal would generally fall under the same regulatory guidelines and precautions as its parent compound. These regulations can vary depending on geographic location and specific research or manufacturing context.
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A10: C6G is primarily formed in the liver via glucuronidation of codeine by UDP-glucuronosyltransferase enzymes, primarily UGT2B7 [, , , , ]. Being a highly polar molecule, C6G exhibits limited penetration across the blood-brain barrier. Its elimination occurs mainly through renal excretion, with hemodialysis significantly impacting its clearance in patients with end-stage renal disease []. Detailed pharmacokinetic parameters, such as half-life and clearance rates, can differ between individuals due to factors like CYP2D6 and UGT2B7 genetic polymorphisms, age, and co-administration of other medications [, , , , ].
Q7: What analytical methods are commonly used to detect and quantify this compound in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is frequently employed for the analysis of C6G in biological matrices like blood, urine, and tissue samples [, , , , , , , ]. These methods typically involve an initial extraction step, often using solid-phase extraction (SPE), followed by chromatographic separation and detection. Tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity, allowing for accurate quantification even at low concentrations.
Q8: How are analytical methods for this compound validated to ensure accuracy, precision, and specificity?
A15: Validation of analytical methods for C6G typically follows established guidelines, such as those provided by regulatory agencies like the FDA or EMA []. This process involves assessing various parameters, including:* Selectivity: Ensuring the method can differentiate C6G from other compounds present in the sample.* Linearity: Demonstrating a proportional relationship between the measured signal and C6G concentration over a defined range.* Accuracy: Determining how close the measured values are to the true C6G concentration.* Precision: Evaluating the reproducibility of the method, often assessed as the coefficient of variation (CV) for repeated measurements.* Recovery: Measuring the efficiency of extracting C6G from the biological matrix. * Stability: Assessing the stability of C6G in the biological matrix under various storage conditions and during sample preparation.
Q9: Are there specific quality control measures employed during the development, manufacturing, and distribution of this compound-containing products (if applicable) to ensure consistency, safety, and efficacy?
A16: While C6G itself is not typically formulated into pharmaceutical products, quality control measures for codeine-containing medications, from which C6G is metabolized, are stringent and regulated by agencies like the FDA and EMA []. These involve:* Raw material testing: Verifying the identity, purity, and potency of codeine used in the formulation.* Manufacturing process controls: Implementing standardized procedures and monitoring critical process parameters to ensure batch-to-batch consistency.* Finished product testing: Analyzing the final product for its codeine content, purity, stability, and other quality attributes.* Packaging and labeling controls: Ensuring proper packaging to maintain product integrity and accurate labeling according to regulatory requirements.
Q10: What is the current understanding of the immunogenicity of this compound and its potential to elicit immunological responses?
A10: Research on the immunogenicity of C6G is currently limited.
Q11: Is there research investigating the biocompatibility and biodegradability of this compound, and if so, what are the findings?
A20: Information on the biocompatibility and biodegradability of C6G is currently limited [].
Q12: Are there viable alternatives or substitutes for this compound, and how do they compare in terms of performance, cost, and overall impact?
A21: As C6G is not a directly administered therapeutic agent, but rather a metabolite, the concept of alternatives or substitutes applies more broadly to the context of analgesics. Several other opioids, non-opioid analgesics, and non-pharmacological pain management strategies exist. The choice of the most appropriate approach depends on factors like the type and severity of pain, individual patient characteristics, and potential risks and benefits of each option [].
Q13: What are the environmental implications of this compound, particularly regarding its degradation and potential for recycling or waste management?
A22: Data on the environmental impact of C6G, specifically its ecotoxicological effects and persistence in the environment, is scarce []. Given its nature as a pharmaceutical metabolite, researching its fate and potential risks to ecosystems, particularly aquatic environments, is essential for developing appropriate waste management and mitigation strategies.
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